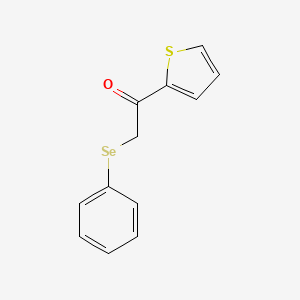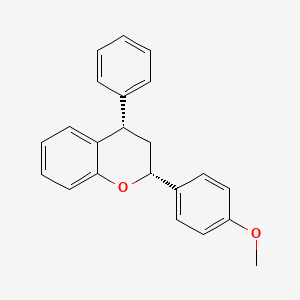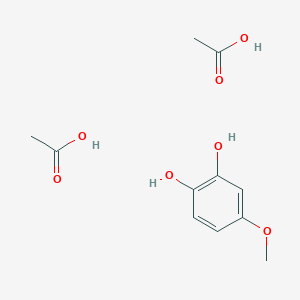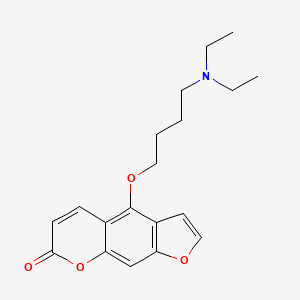
9-Methyl-1,2-dihydroanthracene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-1,2-dihydroanthracene-1,2-diol is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their applications in various fields, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound’s structure consists of a methyl group attached to the 9th position of the anthracene ring, with hydroxyl groups at the 1st and 2nd positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1,2-dihydroanthracene-1,2-diol typically involves the reduction of 9-methyl-1,2-dihydroanthracene-1,2-dione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reduction reactions using efficient and cost-effective reducing agents. The process may also include purification steps such as recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-1,2-dihydroanthracene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-methyl-1,2-dihydroanthracene-1,2-dione.
Reduction: Further reduction can lead to the formation of 9-methyl-1,2-dihydroanthracene.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
Oxidation: 9-Methyl-1,2-dihydroanthracene-1,2-dione.
Reduction: 9-Methyl-1,2-dihydroanthracene.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
9-Methyl-1,2-dihydroanthracene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthracene derivatives.
Medicine: Investigated for its potential antioxidant properties.
Industry: Utilized in the development of materials for OLEDs and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 9-Methyl-1,2-dihydroanthracene-1,2-diol involves its ability to undergo redox reactions. The hydroxyl groups at the 1st and 2nd positions play a crucial role in these reactions, allowing the compound to act as both an oxidizing and reducing agent. This dual functionality makes it valuable in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Methylanthracene: Lacks the hydroxyl groups, making it less reactive in redox reactions.
1,2-Dihydroanthracene: Similar structure but without the methyl group at the 9th position.
9,10-Dihydroxyanthracene: Hydroxyl groups at the 9th and 10th positions instead of the 1st and 2nd
Uniqueness
9-Methyl-1,2-dihydroanthracene-1,2-diol is unique due to the presence of both a methyl group and hydroxyl groups, which confer distinct redox properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific redox behavior .
Propriétés
Numéro CAS |
88262-36-6 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
9-methyl-1,2-dihydroanthracene-1,2-diol |
InChI |
InChI=1S/C15H14O2/c1-9-12-5-3-2-4-10(12)8-11-6-7-13(16)15(17)14(9)11/h2-8,13,15-17H,1H3 |
Clé InChI |
OUZHRWZZWYQJBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(C(C=CC2=CC3=CC=CC=C13)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14406465.png)
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)


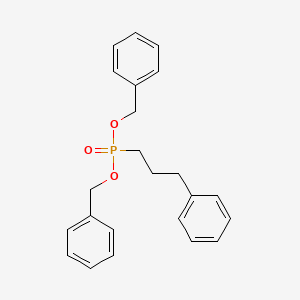
![5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14406497.png)
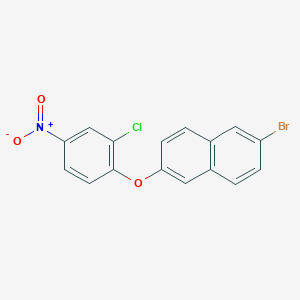
![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)
